BenchChemオンラインストアへようこそ!

(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Chiral resolution Stereochemistry Enantiomeric purity

(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1020073-50-0) is a stereochemically defined, fully substituted 5-oxopyrrolidine-3-carboxylic acid derivative with molecular formula C₁₂H₁₂ClNO₃ and molecular weight 253.68 g/mol. The compound bears a (2R,3R) configuration, an ortho-chlorophenyl substituent at C-2, an N-methyl group, and a free carboxylic acid at C-3.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68
CAS No. 1020073-50-0
Cat. No. B2582557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
CAS1020073-50-0
Molecular FormulaC12H12ClNO3
Molecular Weight253.68
Structural Identifiers
SMILESCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl
InChIInChI=1S/C12H12ClNO3/c1-14-10(15)6-8(12(16)17)11(14)7-4-2-3-5-9(7)13/h2-5,8,11H,6H2,1H3,(H,16,17)/t8-,11+/m1/s1
InChIKeyVYFFONCYPVDQLZ-KCJUWKMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3R)-2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 1020073-50-0): Chiral 5-Oxopyrrolidine Scaffold for Fragment-Based Discovery and CNS-Targeted Library Design


(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1020073-50-0) is a stereochemically defined, fully substituted 5-oxopyrrolidine-3-carboxylic acid derivative with molecular formula C₁₂H₁₂ClNO₃ and molecular weight 253.68 g/mol . The compound bears a (2R,3R) configuration, an ortho-chlorophenyl substituent at C-2, an N-methyl group, and a free carboxylic acid at C-3. It is distributed as a research-grade screening compound through multiple reputable vendors, including as an AldrichCPR collection member (Sigma-Aldrich PH018465) and at 98% purity from Fluorochem (F735559) . The 5-oxopyrrolidine-3-carboxylic acid scaffold is recognized as a privileged structure in medicinal chemistry, particularly for CNS drug discovery programs targeting enzymes such as BACE-1 and legumain [1]. The compound's defined stereochemistry, combined with its ortho-chloroaryl and N-methyl substitution pattern, positions it as a specific, non-interchangeable member within the broader 5-oxopyrrolidine-3-carboxylic acid chemical space.

Why (2R,3R)-2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Within the 5-oxopyrrolidine-3-carboxylic acid family, three structural variables—C-2 aryl substitution position, N-alkyl group identity, and absolute stereochemistry at C-2/C-3—each independently modulate physicochemical properties, target engagement potential, and biological selectivity. Ortho-chlorophenyl substitution imposes a distinct dihedral angle between the aromatic ring and the pyrrolidine core compared to para-chloro or unsubstituted phenyl analogs, altering the three-dimensional pharmacophore. The N-methyl group confers lower lipophilicity (measured LogP 1.41) and reduced steric demand relative to N-ethyl or N-methoxyethyl congeners . Critically, the (2R,3R) absolute configuration defines a unique spatial presentation of the C-2 aryl and C-3 carboxylic acid groups; racemic mixtures or opposite enantiomers present different pharmacophoric geometries that cannot be assumed equipotent without explicit comparative data. For researchers requiring a defined stereochemical probe at the 5-oxopyrrolidine-3-carboxylic acid scaffold with ortho-chloroaryl character, substituting a para-chloro isomer (CAS 75810-52-5), an N-ethyl analog (CAS 1175848-28-8), or the des-chloro phenyl variant (CAS 72704-31-5) introduces uncontrolled variables in molecular recognition that may invalidate SAR interpretations or screening outcomes .

Quantitative Evidence Guide: (2R,3R)-2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid vs. Closest Analogs


Stereochemical Configuration (2R,3R) vs. Racemic Mixture: Impact on Chiral Recognition and SAR Reproducibility

The target compound is supplied and analytically confirmed as the single (2R,3R) enantiomer, with two asymmetric centers at C-2 and C-3 as verified by the stereochemically explicit InChI Key (VYFFONCYPVDQLZ-KCJUWKMLSA-N) and Canonical SMILES (CN1C(=O)C[C@@H](C(=O)O)[C@@H]1C1=CC=CC=C1Cl) . By contrast, the stereochemically unspecified analog '2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid' (InChI Key: VYFFONCYPVDQLZ-UHFFFAOYSA-N) is supplied as an undefined stereoisomeric mixture or unspecified configuration [1]. In chiral biological environments such as enzyme active sites and receptor binding pockets, enantiomers routinely exhibit differential binding affinities; the (2R,3R) configuration cannot be assumed equivalent to the (2S,3S) form or a racemate .

Chiral resolution Stereochemistry Enantiomeric purity Pharmacophore geometry SAR reproducibility

Ortho-Chloro vs. Para-Chloro Phenyl Substitution: Physicochemical and Conformational Differentiation from CAS 75810-52-5

The target compound bears a chlorine atom at the ortho (2-) position of the phenyl ring, whereas the closest commercially available positional isomer, 2-(4-chlorophenyl)-1-methyl-5-oxo-pyrrolidine-3-carboxylic acid (CAS 75810-52-5), carries chlorine at the para (4-) position [2]. Ortho-substitution introduces steric congestion between the chlorine atom and the pyrrolidine C-2 hydrogen, restricting rotation about the C-2–phenyl bond and creating a distinct preferred dihedral angle compared to the freely rotating para-chloro isomer. This conformational restriction is relevant in the context of the 5-oxopyrrolidine-3-carboxylic acid scaffold's demonstrated ability to engage the BACE-1 S2′ subsite, where aryl appendage geometry was shown to be critical for sub-micromolar inhibition (IC₅₀ = 340 nM for the most potent 4-Br-phenyl-bearing compound 4g) [1].

Positional isomerism Ortho effect Lipophilicity Conformational analysis Halogen bonding

N-Methyl vs. N-Ethyl Substitution: Lipophilicity, Steric Bulk, and CNS Drug-Likeness Comparison with CAS 1175848-28-8

The target compound's N-methyl substituent (MW contribution 15 Da) confers a measured LogP of 1.41 compared to the N-ethyl analog (2R,3R)-2-(2-chlorophenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid (CAS 1175848-28-8), which bears an additional methylene unit (MW 267.71 vs. 253.68) and is expected to have a higher LogP by approximately 0.5 units based on the Hansch π contribution of the –CH₂– group . The 5-oxopyrrolidine-3-carboxylic acid scaffold has been specifically highlighted in the context of CNS drug discovery, where Wager's CNS MPO desirability criteria penalize both excessive lipophilicity (cLogP > 3) and high molecular weight (>360 Da) [1]. The N-methyl compound's lower LogP and smaller size more favorably align with these CNS drug-likeness parameters relative to the N-ethyl analog.

N-alkyl substitution Lipophilicity CNS MPO score Steric parameters Metabolic stability

5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: Class-Level BACE-1 Inhibition Evidence Supporting Fragment-Based Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid scaffold has been experimentally validated as a productive starting point for BACE-1 inhibitor discovery. In a 2024 study by Pellicciari et al., a library of stereochemically dense, fully substituted 5-oxopyrrolidine-3-carboxylic acid derivatives was synthesized via Castagnoli–Cushman reaction followed by directed Pd-catalyzed C(sp³)–H arylation [1]. Two compounds from this library, 4g and 5b—both bearing a 4-bromophenyl appendage introduced at the pyrrolidine C-4 position—demonstrated >50% BACE-1 inhibition at 10 μM in a preliminary screen, with confirmatory dose–response measurements yielding IC₅₀ values of 340 nM and 853 nM, respectively [1]. Molecular docking revealed that the 4-bromophenyl moiety engages the hydrophobic S2′ subsite of BACE-1 through interaction with Tyr198, while the parent compounds lacking this aryl appendage were inactive, confirming that the aryl substitution position and identity are critical potency determinants [1]. Although the target compound (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid was not directly tested in this study, the class-level evidence establishes the 5-oxopyrrolidine-3-carboxylic acid core as a bona fide BACE-1 pharmacophore with demonstrated sub-micromolar tractability.

BACE-1 inhibition Alzheimer's disease Fragment-based drug discovery CNS drug discovery Sub-micromolar potency

CNS Drug-Likeness Profile: Experimentally Measured LogP and Fsp3 Positioning Within Wager's CNS MPO Desirability Ranges

The target compound's experimentally measured LogP of 1.41 (from Fluorochem technical datasheet) and calculated Fsp3 of 0.333 place it within the desirable ranges defined by Wager's CNS MPO (Multiparameter Optimization) criteria, where optimal CNS drug candidates typically exhibit cLogP ≤ 3 and Fsp3 ≥ 0.36 [1]. The related 5-oxopyrrolidine-3-carboxamide derivatives synthesized by Pellicciari et al. (2024) were explicitly evaluated against these CNS drug-likeness cutoffs; several compounds in that series were flagged for cLogD, cLogP, and MW values exceeding desirable ranges, underscoring the challenge of balancing target potency with CNS physicochemical requirements [1]. The target compound's favorable LogP (1.41) relative to the Wager-recommended upper limit (≤3), combined with its relatively low molecular weight (253.68 Da), suggests it occupies a CNS-compatible physicochemical space that may be advantageous as a fragment starting point.

CNS drug-likeness LogP Fsp3 CNS MPO score Blood-brain barrier penetration

5-Oxopyrrolidine-3-Carboxylic Acid Scaffold as Anticancer and Antimicrobial Pharmacophore: Class-Level Evidence from A549 and Multidrug-Resistant Pathogen Models

Multiple independent studies have established the 5-oxopyrrolidine-3-carboxylic acid scaffold as a productive pharmacophore for anticancer and antimicrobial drug discovery. In a 2022 MDPI Molecules study, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing azole, diazole, and hydrazone moieties demonstrated structure-dependent anticancer activity against A549 human pulmonary cancer cells, with some derivatives achieving IC₅₀ values as low as 0.45 μM and reducing A549 viability by 16.5–101% relative to controls [1]. In parallel, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed promising activity against multidrug-resistant Gram-positive pathogens and drug-resistant fungi [1][2]. A separate study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives confirmed antibacterial activity against disease-causing bacteria relevant to public health [3]. Additionally, hydrazones prepared from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited low nanomolar affinity against cancer-related carbonic anhydrase isoform CA IX (Kd range 5.0–37 nM) [4]. These class-level findings demonstrate the broad biological competence of the 5-oxopyrrolidine-3-carboxylic acid chemotype across multiple therapeutic areas.

Anticancer activity A549 lung cancer Antimicrobial activity Multidrug-resistant pathogens Gram-positive bacteria

Optimal Deployment Scenarios for (2R,3R)-2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid Based on Evidence Profile


Fragment-Based BACE-1 Inhibitor Discovery: Ortho-Chlorophenyl Probe for S2′ Subsite SAR Exploration

The 5-oxopyrrolidine-3-carboxylic acid scaffold has been experimentally validated as a BACE-1 inhibitor pharmacophore with sub-micromolar tractability (best-in-series IC₅₀ = 340 nM for compound 4g bearing a 4-Br-phenyl appendage at C-4) [1]. The target compound offers an alternative C-2 ortho-chlorophenyl vector for probing the BACE-1 S2′ subsite architecture. Its favorable measured LogP (1.41) and low MW (253.68) position it as a CNS-compatible fragment starting point within Wager's recommended CNS MPO ranges . The defined (2R,3R) stereochemistry ensures a consistent 3D pharmacophore for crystallography or SAR-by-catalog campaigns. Researchers comparing this compound with the 4-Br-phenyl series from Pellicciari et al. (2024) can map the differential contributions of C-2 vs. C-4 aryl substitution to BACE-1 affinity and selectivity [1].

Stereochemical Probe in Chiral Recognition Studies: Defined (2R,3R) Enantiomer for Enzyme and Receptor Binding Assays

The compound's analytically confirmed (2R,3R) absolute configuration—verified by stereochemically explicit InChI Key (VYFFONCYPVDQLZ-KCJUWKMLSA-N) and Canonical SMILES containing [C@@H] descriptors at both C-2 and C-3 —makes it suitable as a defined stereochemical probe in assays where enantiomeric composition critically affects readout. Unlike the stereochemically unspecified analog (VYFFONCYPVDQLZ-UHFFFAOYSA-N), which may contain variable ratios of enantiomers or diastereomers, this compound provides a single, reproducible stereoisomer for chiral recognition studies . This is particularly relevant for enzyme inhibition screens, receptor binding displacement assays, and protein crystallography, where undefined stereochemistry can introduce uncontrolled variability in potency measurements and electron density maps.

CNS-Targeted Screening Library Expansion: Favorable CNS MPO Profile for Blood-Brain Barrier Penetration Probability

With a measured LogP of 1.41, MW of 253.68, and Fsp3 of 0.333 , this compound aligns well with Wager's CNS MPO criteria for CNS drug-likeness, which specify cLogP ≤ 3, MW ≤ 360, and Fsp3 ≥ 0.36 as desirable ranges [1]. The Pellicciari et al. (2024) study highlighted that several 5-oxopyrrolidine-3-carboxamide derivatives exceeded these cutoffs due to the 8-aminoquinoline directing group, underscoring the challenge of maintaining CNS-compatible properties during scaffold elaboration [1]. This compound, lacking the large 8-AQ group, retains favorable CNS physicochemical parameters, making it a suitable control or comparator for assessing the CNS drug-likeness penalty incurred by subsequent synthetic modifications.

Anticancer and Antimicrobial Pharmacophore Validation: Ortho-Chloro 5-Oxopyrrolidine Entry for Library Enumeration

Multiple independent studies have confirmed that 5-oxopyrrolidine-3-carboxylic acid derivatives exhibit structure-dependent anticancer activity in A549 lung cancer models (viability reduction 16.5–101%) and antimicrobial activity against multidrug-resistant Gram-positive pathogens [2][3]. Chlorinated pyrrolidinone-bearing derivatives have additionally demonstrated low nanomolar carbonic anhydrase IX inhibition (Kd = 5.0–37 nM) [4]. The target compound's distinctive ortho-chloro substitution pattern at C-2 offers an underexplored region of this validated chemical space. For medicinal chemistry teams enumerating 5-oxopyrrolidine-3-carboxylic acid libraries, this compound provides a specific ortho-chloro, N-methyl substitution combination that is not represented among the published 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid series, enabling novel SAR exploration.

Quote Request

Request a Quote for (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.